Norepinephrine Bitartrate
Description
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-LUDZCAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047806 | |
| Record name | Norepinephrine bitartrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108341-18-0, 69815-49-2 | |
| Record name | Norepinephrine bitartrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norepinephrine bitartrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Induction via Intermediate Formation
Modern synthesis routes prioritize chiral induction at early stages to minimize subsequent resolution steps. Patent CN113717060A details a method starting with 3,4-dihydroxy-2'-chloroacetophenone, which reacts with R-(+)-N-benzyl-1-phenylethylamine in N,N-dimethylformamide at 40–50°C to form a Schiff base intermediate. This intermediate undergoes reduction using sodium borohydride in tetrahydrofuran/ethanol, achieving a 92.9% molar yield of the R-configuration-enriched alcohol. The chiral auxiliary directs stereoselectivity, reducing the need for multiple recrystallizations in later stages.
Catalytic Hydrogenation and Salt Formation
Following reduction, catalytic hydrogenation with palladium on carbon (Pd/C) in methanol removes protective groups, yielding crude norepinephrine. Subsequent salt formation with L-tartaric acid in ethanol/water achieves 99.964% HPLC purity and 0.144% S-isomer content after a single crystallization. This contrasts with traditional methods requiring 3–4 recrystallizations to achieve <1% S-isomer levels, underscoring the efficiency of chiral intermediate-based approaches.
Purification and Resolution Techniques
Solvent Optimization for Crystallization
Ethanol-water mixtures (4:1 v/v) are critical for isolating this compound. Patent CN113717060A reports that dissolving the crude product in 30.0g water and 600ml ethanol, followed by slow cooling, yields 17.7g of product with 31.8% total molar yield. The solvent polarity gradient ensures selective crystallization of the R-configuration, minimizing residual S-isomer carryover.
Temperature-Controlled Recrystallization
Maintaining temperatures below 10°C during crystallization further enhances purity. Comparative studies in CN111700859A demonstrate that cooling rates of 0.5°C/minute reduce S-isomer content by 22% compared to rapid quenching. This aligns with thermodynamic favoring of the R-configuration in low-energy crystal lattices.
Formulation of this compound Injections
Stabilization with Antioxidants and Buffers
Injectable formulations require stringent control of oxidation and pH. Patent CN102525895B specifies using 0.01–0.2% sodium metabisulfite and 0.05–0.3% sodium tartrate to inhibit norepinephrine degradation. CO₂ sparging during dissolution reduces dissolved oxygen to <4 ppm, preventing sulfonic acid impurity formation.
Table 1: Formulation Components and Stability Data
Sterilization and Filtration Protocols
Terminal sterilization at 121°C for 10–20 minutes or sterile filtration through 0.22μm PVDF membranes ensures microbial safety. Nitrogen overlay during ampoule filling prevents oxidative degradation, critical for maintaining >95% potency over 24 months.
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral columns (e.g., Chiralpak AD-H) resolves R- and S-isomers, enabling quantification down to 0.1%. Mobile phases of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid achieve baseline separation in <15 minutes.
Impurity Profiling
Forced degradation studies in CN111700859A identify major impurities:
-
Norepinephrine sulfonic acid : Forms under oxidative conditions, controlled to <4% via antioxidants.
-
D-Norepinephrine : Chiral impurity limited to <4% through optimized crystallization.
Industrial Scalability and Cost Efficiency
Raw Material Accessibility
The use of commercially available 3,4-dihydroxy-2'-chloroacetophenone and R-(+)-α-methylbenzylamine reduces reliance on proprietary intermediates, cutting production costs by 35–40% compared to CBS reduction-based routes.
Table 2: Synthesis Route Efficiency
| Method | Total Yield (%) | S-Isomer Content (%) | Steps Required |
|---|---|---|---|
| Chiral Intermediate (CN113717060A) | 31.8 | 0.144 | 5 |
| Traditional Resolution (Pre-2020) | 12–18 | 1.2–2.5 | 8–10 |
| Enzymatic Resolution | 25–28 | 0.8–1.5 | 6 |
Chemical Reactions Analysis
Key Synthetic Steps:
- Critical Chiral Control : The use of R-(+)-α-methylbenzylamine ensures enantiomeric purity (>99.96% R-configuration) .
- Impurity Mitigation : Recrystallization reduces isomer content to 0.144% .
Degradation and Stability
Norepinephrine bitartrate is prone to oxidation and photodegradation, requiring specific storage and handling conditions.
Stability Data:
- Oxidative Degradation : Contact with oxidizing agents (e.g., peroxides) leads to formation of adrenochrome, a toxic quinone .
- pH Sensitivity : Stable in acidic conditions (pH 3–4.5); decomposes rapidly in alkaline environments .
Incompatibility Reactions:
Key Spectroscopic Data:
| Method | Parameters | Observations |
|---|---|---|
| HPLC | Purity: 99.964% | Detects isomers (0.144% S-configuration) . |
| UV-Vis | λₘₐₓ: 224 nm, 283 nm | Confirms aromatic catechol structure . |
Scientific Research Applications
Clinical Applications
Norepinephrine is predominantly utilized in emergency medicine and critical care due to its potent vasoconstrictive properties. Its primary applications include:
- Management of Hypotension : Norepinephrine is the first-line treatment for acute hypotension unresponsive to fluid therapy, particularly in cases of septic shock and cardiogenic shock. It acts by increasing systemic vascular resistance and blood pressure, making it essential in intensive care units (ICUs) .
- Cardiac Arrest : It serves as an adjunct treatment during cardiac arrest, particularly when profound hypotension is present. The drug enhances myocardial perfusion pressure, which is crucial for effective resuscitation efforts .
- Vasodilatory Shock States : Norepinephrine is effective in various shock states, including neurogenic shock and distributive shock. It has shown a survival benefit over other agents like dopamine, particularly in septic patients .
Pharmacological Mechanism
Norepinephrine functions as a sympathomimetic agent, primarily acting on alpha-adrenergic receptors to induce vasoconstriction. This action increases blood pressure and improves perfusion to vital organs. Additionally, it has beta-adrenergic effects that enhance cardiac output .
Off-Label Uses
Beyond its FDA-approved indications, norepinephrine has several off-label applications:
- Hepatorenal Syndrome (HRS) : A meta-analysis indicated that norepinephrine can effectively improve renal function in patients with HRS, although it is not the first-line treatment compared to terlipressin .
- Spinal Anesthesia Management : Prophylactic use of norepinephrine has been studied for managing hypotension following spinal anesthesia during cesarean deliveries .
Case Studies and Research Findings
A systematic literature review highlighted various studies demonstrating the efficacy of norepinephrine in critical care settings:
Safety and Efficacy Considerations
While norepinephrine is generally safe when used appropriately, there are important safety considerations:
- Adverse Effects : Potential side effects include peripheral ischemia due to excessive vasoconstriction and arrhythmias. Close monitoring is essential during administration .
- Pregnancy Considerations : Animal studies have shown adverse effects on fetal development, necessitating caution when considering its use in pregnant patients .
Mechanism of Action
Norepinephrine bitartrate functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors, leading to increased vascular resistance and blood pressure . It also stimulates beta-adrenergic receptors, resulting in increased heart rate and cardiac output . The compound’s effects are mediated through the activation of the sympathetic nervous system, which triggers the release of norepinephrine from nerve terminals .
Comparison with Similar Compounds
Key Characteristics:
- Optical Purity : Modern synthesis methods achieve enantiomeric purity >99.87% for the L-isomer, critical for receptor specificity and efficacy .
- Stability: Compatible with fluoroquinolones (e.g., levofloxacin, moxifloxacin) during Y-site administration, ensuring clinical flexibility .
- Receptor Activity: Predominantly α1-adrenergic (vasoconstriction) with minor β1-adrenergic effects (cardiac stimulation) .
Comparison with Other Norepinephrine Salts
Norepinephrine is formulated as bitartrate, tartrate, or hydrochloride salts, differing in molecular weight, potency, and solubility:
| Property | Norepinephrine Bitartrate | Norepinephrine Hydrochloride | Norepinephrine Tartrate |
|---|---|---|---|
| Molecular Weight | 337.28 g/mol | 205.64 g/mol | 319.27 g/mol |
| Potency (Base Equivalence) | 1 mg base = 1.94 mg salt | 1 mg base = 1.23 mg salt | 1 mg base = 1.64 mg salt |
| Solubility | Soluble in acidic aqueous | Highly soluble in water | Moderate solubility |
| Clinical Prevalence | Widely used in the US/EU | Less common | Rarely used |
Key Differences :
- Potency: Hydrochloride formulations deliver higher norepinephrine base per mg of salt, requiring dose adjustments when switching salts .
- Stability : Bitartrate’s acidic pH (3–4.5) enhances shelf-life but necessitates dilution before IV use .
Comparison with Epinephrine and Other Catecholamines
Norepinephrine vs. Epinephrine:
Clinical Implications and Standardization Efforts
- Dosing Variability : Studies highlight significant global heterogeneity in dosing practices (mcg/min vs. mcg/kg/min) and salt formulations, complicating cross-trial comparisons .
- Task Force Recommendations: The 2024 SCCM/ESICM joint task force advocates for universal reporting of norepinephrine base equivalents to prevent dosing errors .
Biological Activity
Norepinephrine bitartrate is a potent adrenergic agonist primarily used in clinical settings for its cardiovascular effects, particularly in the management of hypotension and shock. This article delves into its biological activity, mechanisms of action, clinical applications, and associated risks based on diverse research findings.
This compound exerts its effects through interaction with both alpha- and beta-adrenergic receptors:
- Alpha-adrenergic Action : It primarily acts as a peripheral vasoconstrictor, increasing systemic vascular resistance and thereby elevating blood pressure. This is crucial in treating conditions such as septic shock and cardiogenic shock where maintaining blood pressure is vital for organ perfusion .
- Beta-adrenergic Action : Norepinephrine also has inotropic effects, enhancing cardiac output by increasing myocardial contractility. Additionally, it promotes coronary artery dilation, which improves blood flow to the heart muscle itself .
Clinical Applications
This compound is predominantly used in critical care settings. Its applications include:
- Management of Shock : It is the first-line vasopressor for adult patients experiencing acute circulatory failure due to septic or cardiogenic shock. Studies have shown that it effectively increases mean arterial pressure (MAP) and improves tissue perfusion .
- Cardiac Support : In cases of myocardial infarction accompanied by hypotension, norepinephrine has been demonstrated to enhance aortic blood pressure and myocardial oxygenation, limiting the extent of ischemia .
Pharmacokinetics
Norepinephrine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), with a pharmacokinetic profile that can be modeled using a one-compartment linear model. Its half-life allows for continuous intravenous administration to maintain therapeutic levels during critical care interventions .
Case Studies
- Digital Necrosis : A case study highlighted a patient with mixed cardiogenic and septic shock who developed bilateral digital necrosis after receiving high-dose norepinephrine. This adverse effect was linked to excessive vasoconstriction resulting from high norepinephrine levels .
- Mobilization Challenges : Another study involving 12,462 ICU patients indicated that those receiving norepinephrine had lower rates of mobilization. This suggests that while norepinephrine is effective for hemodynamic stability, it may hinder patient rehabilitation efforts .
Risks and Adverse Effects
While this compound is effective in managing hypotension, it carries potential risks:
- Vasoconstriction Complications : High doses can lead to severe peripheral vasoconstriction, resulting in complications such as digital necrosis or limb ischemia .
- Bradycardia : The increase in blood pressure can sometimes lead to reflex bradycardia, complicating treatment protocols .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. How should researchers assess the purity and stability of norepinephrine bitartrate in experimental preparations?
- Methodological Answer : Purity analysis requires chromatographic methods (e.g., HPLC or USP-compliant protocols) to detect impurities such as norphenylephrine or degradation products. System suitability tests should ensure resolution ≥1.5 and tailing factors <1.8 . Stability assessments must account for oxidation susceptibility; solutions should be prepared in dextrose-containing buffers to minimize degradation and stored at controlled temperatures (15–30°C) with protection from light . Quantify impurities using peak area normalization, as outlined in USP monographs .
Q. What are the critical solubility considerations for this compound in cell culture or in vivo models?
- Methodological Answer : this compound is water-soluble (≥98% purity) but requires pH adjustments for compatibility with biological systems. For cell-based assays, dissolve in isotonic buffers (e.g., PBS, pH 7.4) at concentrations ≤300 µM to avoid osmotic stress . In zebrafish models, 24-hour exposure to 4–16 mg/L in 0.9% NaCl demonstrated dose-dependent hemodynamic effects without overt toxicity . Note: Avoid saline-only solutions for long-term stability; dextrose is preferred .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s reported bioactivity across preclinical and clinical studies?
- Methodological Answer : Variations arise from formulation differences (bitartrate salt vs. base equivalence) and species-specific receptor affinities. For example, zebrafish studies used 16 mg/L to increase midbrain blood flow velocity by 45% , whereas human trials standardize doses as "norepinephrine equivalents" (4 mg/mL base) . To harmonize
- Normalize all doses to the base form (molecular weight 169.18 g/mol vs. bitartrate monohydrate at 337.28 g/mol) .
- Validate receptor binding assays using saturating concentrations (e.g., 300 µM for β2-adrenergic receptor studies) and account for batch-to-batch purity variations .
Q. What experimental design considerations are critical for studying this compound’s cytotoxic effects in cancer models?
- Methodological Answer : HL-60 cell line studies revealed cytotoxicity via Erk1/2 activation at IC50 values dependent on exposure duration and purity . Key steps:
- Use ≥95% pure compound (verified by UV/Vis λmax 224, 283 nm) .
- Include controls for oxidative byproducts (e.g., L-tartaric acid blanks) to isolate drug-specific effects .
- Monitor time-resolved phosphorylation of Erk1/2 using Western blotting, with normalization to housekeeping proteins (e.g., β-actin) .
Q. How should researchers address conflicting data on this compound’s hemodynamic effects in collaborative studies?
- Methodological Answer : Discrepancies often stem from differences in anesthesia (e.g., halothane sensitizes myocardium to arrhythmias) or hypovolemia unaccounted for in models . Mitigation strategies:
- Pre-screen for hypovolemia using lactate levels and urine output in vivo .
- Standardize reporting per SCCM/ESICM guidelines: specify salt vs. base, infusion rates (µg/kg/min), and concurrent medications (e.g., MAO inhibitors) .
- Use strain-matched animal models to control for genetic variability in adrenergic receptor expression .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) with Hill slope analysis is ideal for receptor affinity studies . For hemodynamic data (e.g., blood flow velocity), apply Student’s t-test for pairwise comparisons and ANOVA for multi-group studies, with Bonferroni correction . Report SEM and effect sizes to contextualize clinical relevance .
Q. How can researchers ensure reproducibility in this compound’s formulation across labs?
- Methodological Answer : Adhere to USP monograph protocols for compounding:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
